Tert-butyl 4-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate
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Overview
Description
Tert-butyl 4-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate is a complex organic compound with a unique structure that includes a tert-butyl group, an oxazolidine ring, and a dimethylamino butenoyl moiety
Preparation Methods
The synthesis of Tert-butyl 4-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the oxazolidine ring, followed by the introduction of the tert-butyl group and the dimethylamino butenoyl moiety. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and selectivity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining the purity and quality of the final product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The tert-butyl group and other substituents can be replaced with different functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
Tert-butyl 4-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: It may be used in the production of advanced materials with specific properties
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The oxazolidine ring and the dimethylamino butenoyl moiety play crucial roles in these interactions, potentially affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds include other oxazolidine derivatives and tert-butyl substituted molecules. Compared to these compounds, Tert-butyl 4-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:
- Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- Other tert-butyl substituted hetero-donor TADF compounds .
Properties
IUPAC Name |
tert-butyl 4-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N3O4/c1-13-14(12-19-15(22)10-9-11-20(7)8)21(18(5,6)24-13)16(23)25-17(2,3)4/h9-10,13-14H,11-12H2,1-8H3,(H,19,22)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBCNNHXYYCVDJ-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)CNC(=O)C=CCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)CNC(=O)/C=C/CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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